(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-29-22-19(5-4-12-25-22)23(28)27-13-8-17(9-14-27)26-15-10-18(11-16-26)30-21-7-3-2-6-20(21)24/h2-7,12,17-18H,8-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYDVTYMQPVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bipiperidinyl Core
The 1,4'-bipiperidinyl scaffold is constructed via N-alkylation or Ullmann-type coupling . A representative route involves:
- Piperidine Protection :
- Cross-Coupling :
- Deprotection :
- Boc removal with hydrochloric acid in dioxane yields the free amine.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Protection | Boc₂O, THF, Et₃N, 0°C → RT | 92% | |
| Coupling | CuI, ligand, K₃PO₄, 110°C | 65% | |
| Deprotection | HCl/dioxane, RT | 95% |
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) :
- Mitsunobu Reaction :
- SNAr Pathway :
Comparative Yields
| Method | Conditions | Yield | Citation |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF | 78% | |
| SNAr | K₂CO₃, DMF, 80°C | 62% |
Synthesis of 2-Methoxypyridin-3-yl Methanone
The methoxypyridinyl ketone is prepared via Friedel-Crafts acylation :
- Methoxylation :
- Acylation :
Optimization Note :
Deuterium incorporation (e.g., using CD₃I) may enhance metabolic stability, though this remains speculative for the target compound.
Final Assembly via Carbonyl Coupling
The bipiperidinyl-phenoxy intermediate is coupled with the methoxypyridinyl methanone using Schlenk techniques :
- Acyl Chloride Formation :
- The methanone is converted to its acyl chloride with oxalyl chloride in dichloromethane (DCM).
- Amide Coupling :
Reaction Profile
| Parameter | Value | Citation |
|---|---|---|
| Solvent | DCM | |
| Base | DIPEA | |
| Temperature | 0°C → RT | |
| Yield | 70% |
Characterization and Analytical Data
The final product is characterized via:
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and methoxypyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
- 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene
Uniqueness
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine core and fluorophenoxy group make it particularly interesting for medicinal chemistry applications, where such structures are often associated with high binding affinity and specificity.
Biological Activity
The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structural features, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. Its structure includes a bipiperidine core, which is often associated with various biological activities, and substitutions that suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN2O3 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1706144-70-8 |
The mechanism of action for this compound remains largely unexplored; however, similar compounds have shown potential in modulating various biological processes. The bipiperidine structure can mimic neurotransmitters, allowing for interactions with neurotransmitter receptors which could lead to therapeutic effects in neurological disorders.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Neurotransmitter Modulation : The bipiperidine structure may interact with neurotransmitter receptors such as sigma receptors, which are implicated in various neurological disorders .
- Enzyme Inhibition : Compounds with similar functional groups have been studied for their ability to inhibit enzymes involved in neurotransmitter metabolism .
- Potential Antidepressant Properties : Some bipiperidine derivatives have shown promise in preclinical studies as antidepressants due to their ability to modulate serotonin and dopamine pathways .
Case Studies and Research Findings
- Study on Sigma Receptors : A study evaluated the affinity of structurally related compounds for sigma receptors, revealing that certain modifications enhance selectivity and potency. The findings suggest that the introduction of fluorinated groups can significantly increase receptor binding affinity .
- In Vitro Bioactivity Evaluation : Research on similar methanone derivatives demonstrated their potential as modulators of cholinergic systems. Compounds were tested for their ability to inhibit vesicular acetylcholine transporters (VAChT), showing promising results with low nanomolar IC50 values .
- Synthetic Pathways : The synthesis of the compound typically involves multiple steps including nucleophilic substitutions and coupling reactions. These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity .
Comparative Analysis
A comparative analysis highlights the unique aspects of this compound relative to similar structures:
| Compound Name | Notable Activities |
|---|---|
| (4-(2-Chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone | Sigma receptor modulation |
| (4-(2-Bromophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone | Antidepressant properties |
| (4-(2-Methylphenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-2-yl)methanone | Neurotransmitter modulation |
The presence of the fluorine atom in the target compound enhances its metabolic stability and lipophilicity compared to its chlorinated or brominated counterparts, potentially increasing its bioavailability and efficacy .
Q & A
Q. What are the standard synthetic routes for preparing (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone and related benzoylpiperidine derivatives?
Methodological Answer: The synthesis typically involves coupling a bipiperidine scaffold with substituted benzoyl or heteroaromatic carbonyl groups. For example:
- Step 1: React a piperidine precursor (e.g., 4-(2-fluorophenoxy)-1,4'-bipiperidine) with activated carboxylic acids (e.g., 2-methoxypyridine-3-carboxylic acid) using coupling agents like EDCI/HOBt or DCC.
- Step 2: Purify intermediates via column chromatography (e.g., n-hexane/EtOAC 5:5) to isolate products with yields ranging from 73% to 93% .
- Key Parameters: Solvent choice (CHCl₃/MeOH for polar intermediates), reaction time (12–24 hours), and temperature (room temperature to 50°C) influence yield and purity .
Q. What characterization techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- 1H/13C-NMR Spectroscopy: Assign peaks to confirm substituent positions. For example, methoxy groups (δ ~3.8–4.0 ppm) and fluorophenoxy protons (δ ~6.8–7.3 ppm) are diagnostic .
- HPLC Analysis: Use reverse-phase C18 columns (254 nm detection) to assess purity (>95% peak area) and retention times (~13–15 minutes) .
- Elemental Analysis: Compare calculated vs. observed C/H/N percentages to detect impurities (e.g., discrepancies >0.3% indicate incomplete purification) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of bipiperidine derivatives?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF or DCM) enhance coupling efficiency for sterically hindered intermediates .
- Catalyst Selection: Use DMAP or pyridine to activate carboxylic acids, reducing side reactions like dimerization .
- Temperature Control: Elevated temperatures (40–50°C) accelerate reactions but may degrade heat-sensitive fluorophenoxy groups; monitor via TLC .
Q. How should discrepancies in elemental analysis or spectral data be resolved during structural validation?
Methodological Answer:
- Cross-Validation: Combine NMR with HRMS to confirm molecular ions (e.g., [M+H]+ or [M+Na]+) and rule out isomeric impurities .
- Dynamic NMR Experiments: Resolve overlapping signals (e.g., bipiperidine conformers) by varying temperature or solvent polarity .
- X-ray Crystallography: For crystalline derivatives, determine absolute configuration to resolve ambiguities in stereochemistry .
Q. What strategies are recommended for designing biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target Selection: Prioritize receptors with homology to known benzoylpiperidine targets (e.g., σ receptors or ion channels) .
- Dose-Response Studies: Use a logarithmic concentration range (1 nM–100 µM) to assess EC₅₀/IC₅₀ values in cell-based assays .
- Metabolic Stability Tests: Incubate with liver microsomes to predict pharmacokinetic profiles and guide structural modifications (e.g., fluorophenoxy groups may enhance stability) .
Q. What experimental design limitations could affect reproducibility in pollution or degradation studies involving this compound?
Methodological Answer:
- Sample Degradation: Organic degradation during prolonged experiments (e.g., >9 hours) alters matrix composition. Mitigate by storing samples at 4°C and using inert atmospheres .
- Pollution Variability: Simulate real-world conditions by diversifying initial samples (e.g., >8 sewage sources) to capture heterogeneous degradation pathways .
Safety and Handling Considerations
Q. What safety protocols are critical when handling intermediates or final products?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., fluorophenols) .
- Waste Disposal: Neutralize acidic/basic residues before disposal and segregate halogenated waste (e.g., fluorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
